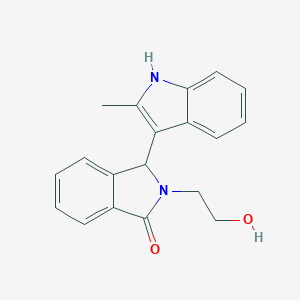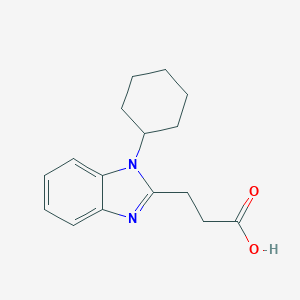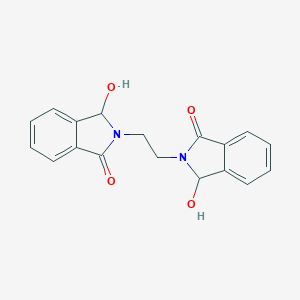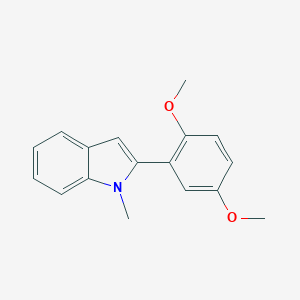
4-Methylphenyl 8-quinolinesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 8-quinolinesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 8-quinolinesulfonate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have a high affinity for certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 4-Methylphenyl 8-quinolinesulfonate has a range of biochemical and physiological effects. This compound has been found to inhibit the growth of certain cancer cells and has potential as a therapeutic agent in the treatment of cancer. Additionally, 4-Methylphenyl 8-quinolinesulfonate has been shown to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylphenyl 8-quinolinesulfonate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound may have limitations in certain experiments due to its specific mechanism of action and potential interactions with other compounds.
Direcciones Futuras
There are several potential future directions for research on 4-Methylphenyl 8-quinolinesulfonate. One area of interest is the development of new therapeutic agents based on the properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of 4-Methylphenyl 8-quinolinesulfonate in various fields of research.
Métodos De Síntesis
The synthesis method for 4-Methylphenyl 8-quinolinesulfonate involves the reaction of 4-methylphenol with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting product is purified through recrystallization to obtain a high-purity compound suitable for scientific research.
Aplicaciones Científicas De Investigación
4-Methylphenyl 8-quinolinesulfonate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological and chemical activities, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C16H13NO3S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(4-methylphenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C16H13NO3S/c1-12-7-9-14(10-8-12)20-21(18,19)15-6-2-4-13-5-3-11-17-16(13)15/h2-11H,1H3 |
Clave InChI |
HFYAOUPTPBTNLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)



![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)